

Application Notes and Protocols for Cell-Based Assays Involving 3-Hydroxypristanoyl-CoA

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Compound of Interest

Compound Name: 3-Hydroxypristanoyl-CoA

Cat. No.: B15548272

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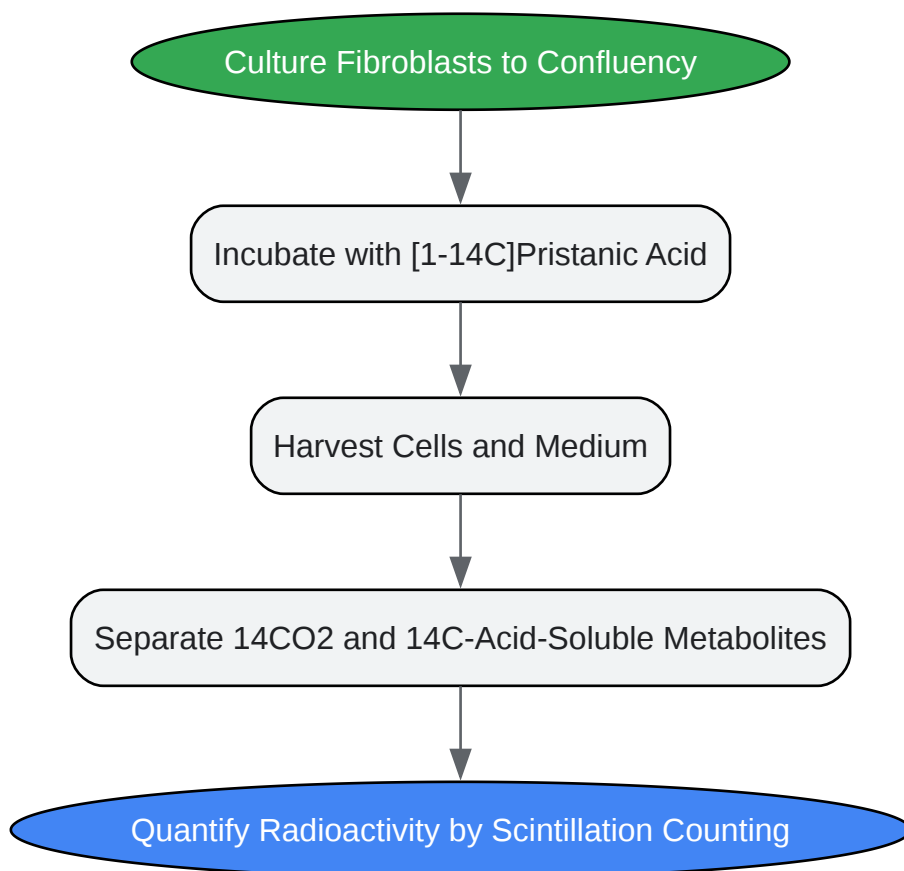
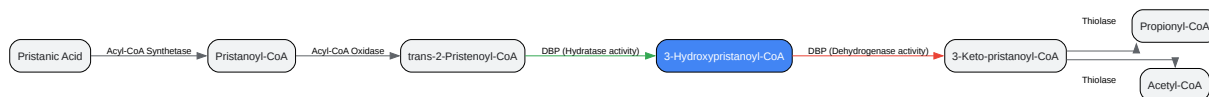
Introduction

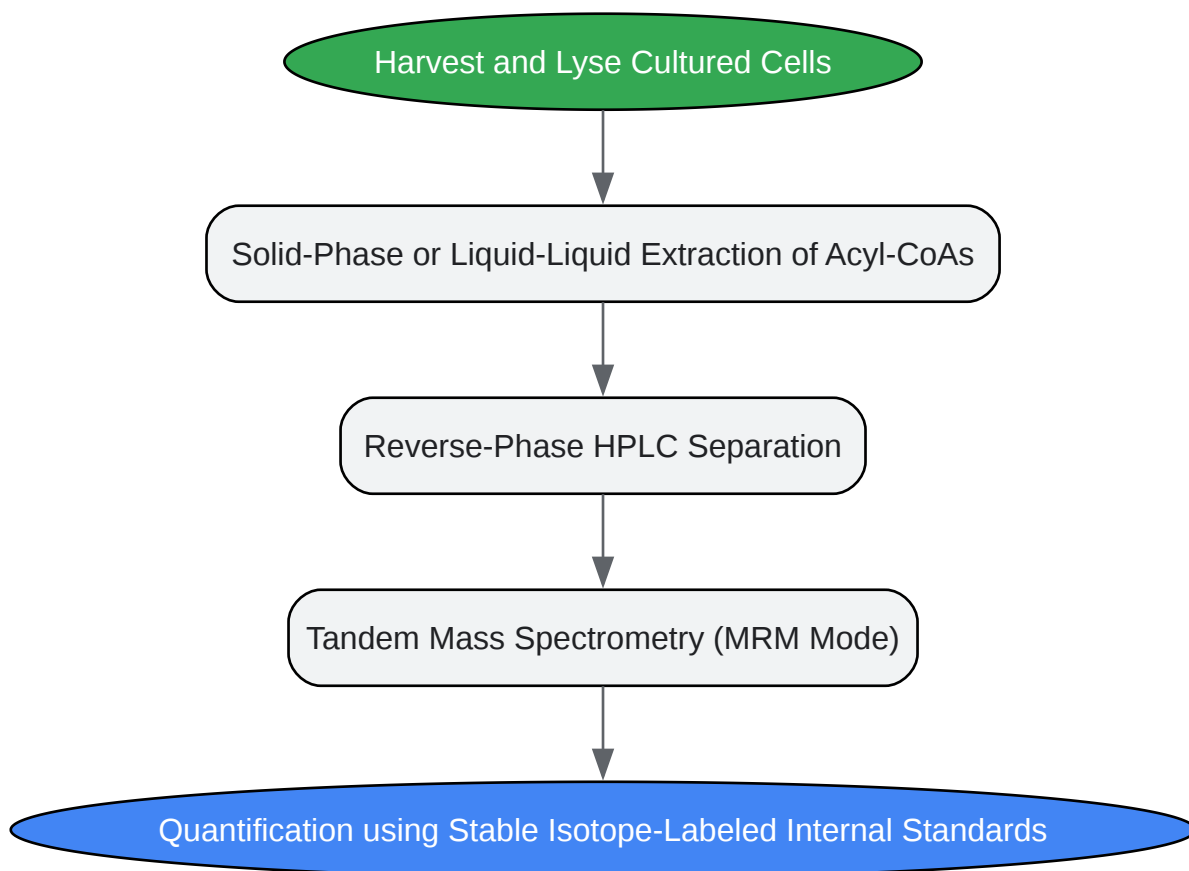
3-Hydroxypristanoyl-CoA is a critical intermediate in the peroxisomal β -oxidation of pristanic acid, a branched-chain fatty acid. The metabolism of **3-Hydroxypristanoyl-CoA** is catalyzed by the D-bifunctional protein (DBP), an enzyme encoded by the HSD17B4 gene.[1][2][3] This enzyme possesses both 2-enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities.[2][3] Genetic defects in HSD17B4 lead to D-bifunctional protein deficiency (DBPD), a severe peroxisomal disorder with phenotypes resembling Zellweger syndrome, characterized by neurological dysfunction, hypotonia, and seizures.[1][2][4]

These application notes provide detailed protocols for cell-based assays to investigate the metabolism of **3-Hydroxypristanoyl-CoA** and the function of D-bifunctional protein. The assays are crucial for diagnosing DBPD, for studying the disease's pathophysiology, and for screening potential therapeutic compounds. The primary cellular models for these assays are cultured skin fibroblasts from patients and healthy individuals.

Peroxisomal β -Oxidation Pathway of Pristanic Acid

The following diagram illustrates the key steps in the peroxisomal β -oxidation of pristanic acid, highlighting the central role of **3-Hydroxypristanoyl-CoA**.





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References

- 1. medlineplus.gov [medlineplus.gov]
- 2. Frontiers | Two Novel HSD17B4 Heterozygous Mutations in Association With D-Bifunctional Protein Deficiency: A Case Report and Literature Review [frontiersin.org]
- 3. D-Bifunctional Protein Deficiency Diagnosis—A Challenge in Low Resource Settings: Case Report and Review of the Literature | MDPI [mdpi.com]
- 4. D-bifunctional protein deficiency caused by splicing variants in a neonate with severe peroxisomal dysfunction and persistent hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]

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